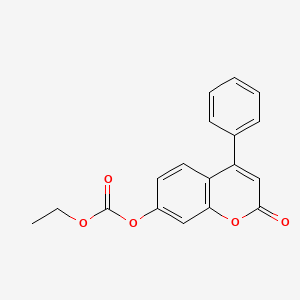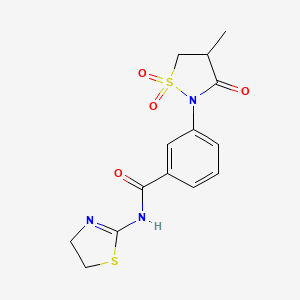
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNBS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis. In inflammation, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In microbial infections, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of anti-apoptotic proteins. In inflammation, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In microbial infections, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to inhibit the growth of bacteria and fungi and disrupt their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in other fields such as neurodegenerative diseases and cardiovascular disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide derivatives with improved solubility and reduced toxicity could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Applications De Recherche Scientifique
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and microbial infections. In cancer research, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has also demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In microbial infections, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Propriétés
IUPAC Name |
4-methyl-N-[(2-methylphenyl)methyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-5-3-4-6-13(11)10-16-22(20,21)14-8-7-12(2)15(9-14)17(18)19/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPJIKRNRUKNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)

![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5149953.png)
![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
![1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)

![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)

![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)